molecular formula C10H10N2OS B3022426 1-(3-methoxyphenyl)-1H-imidazole-2-thiol CAS No. 51581-49-8

1-(3-methoxyphenyl)-1H-imidazole-2-thiol

Cat. No.: B3022426
CAS No.: 51581-49-8
M. Wt: 206.27 g/mol
InChI Key: OYPIEMPXXPPBHS-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)-1H-imidazole-2-thiol is a heterocyclic compound that features an imidazole ring substituted with a 3-methoxyphenyl group and a thiol group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Methoxyphenyl)-1H-imidazole-2-thiol can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-methoxybenzaldehyde with thiourea in the presence of a base can yield the desired imidazole derivative. The reaction typically requires heating and may be carried out in solvents such as ethanol or methanol.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. Additionally, purification steps like recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methoxyphenyl)-1H-imidazole-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to modify the imidazole ring or the methoxyphenyl group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the imidazole ring or the phenyl group.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or iodine can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles can be used in various solvents, depending on the desired substitution.

Major Products Formed:

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Modified imidazole derivatives.

    Substitution: Halogenated or alkylated imidazole derivatives.

Scientific Research Applications

1-(3-Methoxyphenyl)-1H-imidazole-2-thiol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of materials with specific properties, such as conductivity or fluorescence.

Comparison with Similar Compounds

    1-(3-Methoxyphenyl)-1H-imidazole: Lacks the thiol group, which may affect its reactivity and biological activity.

    1-(3-Hydroxyphenyl)-1H-imidazole-2-thiol: The hydroxy group can influence the compound’s solubility and hydrogen bonding capabilities.

    1-(3-Methoxyphenyl)-1H-imidazole-2-sulfonic acid: The sulfonic acid group can significantly alter the compound’s acidity and reactivity.

Uniqueness: 1-(3-Methoxyphenyl)-1H-imidazole-2-thiol is unique due to the presence of both the methoxyphenyl and thiol groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-(3-methoxyphenyl)-1H-imidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2OS/c1-13-9-4-2-3-8(7-9)12-6-5-11-10(12)14/h2-7H,1H3,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYPIEMPXXPPBHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C=CNC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40406921
Record name 1-(3-methoxyphenyl)-1H-imidazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51581-49-8
Record name 1-(3-methoxyphenyl)-1H-imidazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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